molecular formula C17H17N7 B12244221 2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-4-carbonitrile

2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-4-carbonitrile

Cat. No.: B12244221
M. Wt: 319.4 g/mol
InChI Key: LRMOEQVJORHXPU-UHFFFAOYSA-N
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Description

2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-4-carbonitrile is a complex organic compound that belongs to the class of imidazopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyridine ring, a piperazine ring, and an imidazopyridazine moiety, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

    Formation of the imidazopyridazine core: This can be achieved through the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization under acidic or basic conditions.

    Introduction of the piperazine ring: The imidazopyridazine intermediate is then reacted with piperazine derivatives under nucleophilic substitution conditions.

    Attachment of the pyridine-4-carbonitrile moiety: The final step involves the coupling of the piperazine-imidazopyridazine intermediate with a pyridine-4-carbonitrile derivative using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or iodine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further characterized using techniques like NMR, IR, and mass spectrometry.

Scientific Research Applications

2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs targeting various diseases, including cancer, bacterial infections, and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: Its unique structure makes it useful in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial and anti-inflammatory properties.

    Imidazo[1,2-b]pyridazine derivatives: These compounds have shown potential as mTOR inhibitors and anti-cancer agents.

Uniqueness

2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyridine-4-carbonitrile is unique due to its specific combination of structural features, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its value in scientific research and drug development.

Properties

Molecular Formula

C17H17N7

Molecular Weight

319.4 g/mol

IUPAC Name

2-[4-(2-methylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile

InChI

InChI=1S/C17H17N7/c1-13-12-24-15(20-13)2-3-16(21-24)22-6-8-23(9-7-22)17-10-14(11-18)4-5-19-17/h2-5,10,12H,6-9H2,1H3

InChI Key

LRMOEQVJORHXPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NC=CC(=C4)C#N

Origin of Product

United States

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